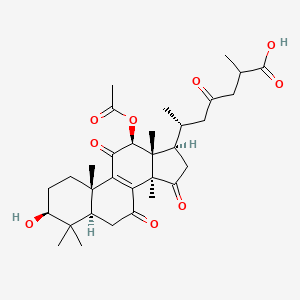
Resocortol
Übersicht
Beschreibung
Resocortol ist ein synthetisches Glukokortikoid-Kortikosteroid mit der chemischen Formel C22H32O4 und einer molaren Masse von 360,494 g·mol−1 . Es ist bekannt für seine hohe intrinsische Glukokortikoidaktivität und seine niedrige Mineralokortikoid- und Gestagenaktivität . This compound wurde nie für die Anwendung beim Menschen vermarktet, wurde aber wegen seiner pharmakodynamischen und biotransformationellen Eigenschaften untersucht .
Analyse Chemischer Reaktionen
Resocortol unterliegt verschiedenen chemischen Reaktionen, die für Kortikosteroide typisch sind:
Oxidation: this compound kann zu Ketonen und anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Steroidgerüst einführen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Glukokortikoiden in chemischen Reaktionen zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und seines Potenzials als Werkzeug zur Untersuchung von Glukokortikoid-Rezeptor-Interaktionen.
Medizin: Für seine entzündungshemmenden und immunsuppressiven Eigenschaften untersucht, obwohl es nie für den klinischen Gebrauch vermarktet wurde.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Kortikosteroid-basierter Therapien und Formulierungen
Wirkmechanismus
Resocortol entfaltet seine Wirkungen durch Bindung an Glukokortikoidrezeptoren im Zytoplasma von Zielzellen. Diese Bindung führt zur Aktivierung des Rezeptors und seiner Translokation in den Zellkern, wo er die Expression bestimmter Gene modulieren kann, die an Entzündungs- und Immunreaktionen beteiligt sind . Zu den molekularen Zielstrukturen gehören verschiedene Transkriptionsfaktoren und Signalwege, die die Produktion von Zytokinen und anderen Mediatoren der Entzündung regulieren .
Wirkmechanismus
Resocortol exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor and its translocation to the nucleus, where it can modulate the expression of specific genes involved in inflammatory and immune responses . The molecular targets include various transcription factors and signaling pathways that regulate the production of cytokines and other mediators of inflammation .
Vergleich Mit ähnlichen Verbindungen
Resocortol ähnelt anderen Glukokortikoiden wie Dexamethason, Betamethason und Triamcinolonacetonid. Es hat ein einzigartiges Profil mit einer höheren Glukokortikoid-Rezeptoraffinität im Vergleich zu einigen dieser Verbindungen . Ähnliche Verbindungen umfassen:
- Dexamethason
- Betamethason
- Triamcinolonacetonid
- Cortisol Resocortols Besonderheit liegt in seinen spezifischen Strukturmodifikationen, die ihm besondere pharmakodynamische Eigenschaften verleihen .
Vorbereitungsmethoden
Die Synthese von Resocortol umfasst mehrere Schritte, darunter die Bildung des Steroidgerüsts und die Einführung von Hydroxyl- und Propionylgruppen an bestimmten Positionen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind in der öffentlichen Domäne nicht leicht verfügbar. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen hergestellt wird, an denen Zwischenprodukte beteiligt sind, die in der Steroidsynthese üblich sind . Industrielle Produktionsmethoden würden wahrscheinlich großtechnische organische Synthesetechniken umfassen, einschließlich Reinigungs- und Kristallisationsschritten, um die Reinheit und Konsistenz der Verbindung zu gewährleisten.
Eigenschaften
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-propanoyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-4-18(25)22(26)10-8-16-15-6-5-13-11-14(23)7-9-20(13,2)19(15)17(24)12-21(16,22)3/h11,15-17,19,24,26H,4-10,12H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERCGHIBUWWDIX-CWNVBEKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166897 | |
| Record name | Resocortol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76675-97-3 | |
| Record name | Androst-4-en-3-one, 11,17-dihydroxy-17-(1-oxopropyl)-, (11β,17α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76675-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resocortol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076675973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resocortol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RESOCORTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7351V823E2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5R,7S)-7-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-4,4,5-trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1257742.png)




![(1S,2R,3R,4S,5R,6S,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1257754.png)

![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257756.png)


![(9R,10S,13R,17R)-3-hydroxy-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1257759.png)



